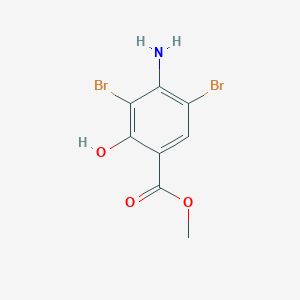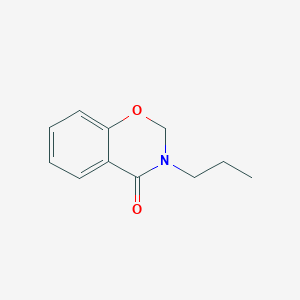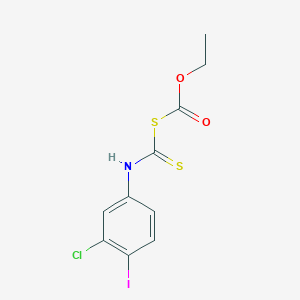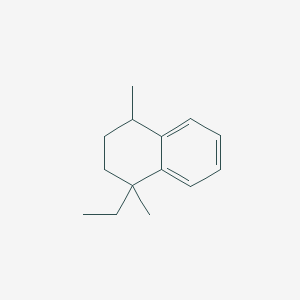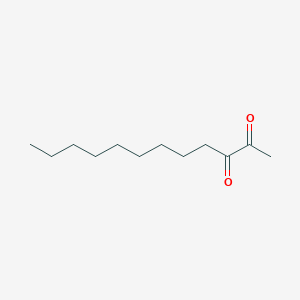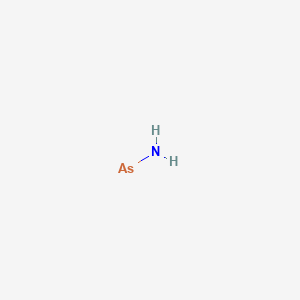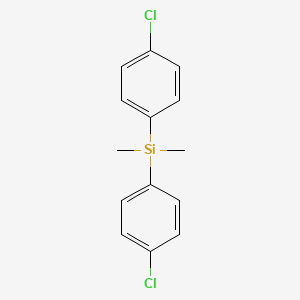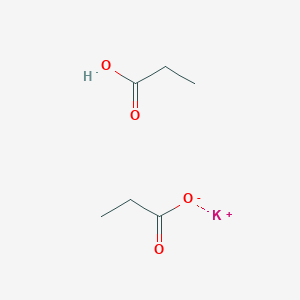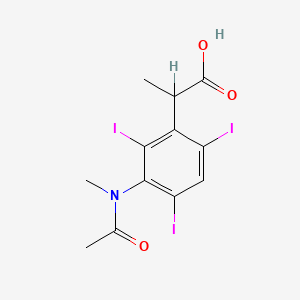
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid is a complex organic compound characterized by the presence of three iodine atoms, an N-methylacetamido group, and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the introduction of the N-methylacetamido group and the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups within the molecule.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives or amines.
Aplicaciones Científicas De Investigación
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s affinity for certain proteins or enzymes. Additionally, the N-methylacetamido group and propionic acid moiety contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-methylacetamido)propanoic acid: This compound shares the N-methylacetamido and propionic acid moieties but lacks the iodine atoms.
Acetamide, N-methyl-: A simpler compound with only the N-methylacetamido group.
Uniqueness
The presence of three iodine atoms in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid distinguishes it from similar compounds
Propiedades
Número CAS |
23217-79-0 |
|---|---|
Fórmula molecular |
C12H12I3NO3 |
Peso molecular |
598.94 g/mol |
Nombre IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C12H12I3NO3/c1-5(12(18)19)9-7(13)4-8(14)11(10(9)15)16(3)6(2)17/h4-5H,1-3H3,(H,18,19) |
Clave InChI |
CJGNNXCKYVIXSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


